Direct Binding Affinity: BIIB021 vs. 17-AAG — 400-Fold Tighter Hsp90 N-Terminal Domain Binding
BIIB021 exhibits a KD of 3 nM for the N-terminal domain of Hsp90, representing approximately 400-fold tighter binding compared to 17-AAG, which demonstrates a KD of approximately 1200 nM under comparable assay conditions [1]. This direct binding affinity difference, determined via isothermal titration calorimetry (ITC) and validated by X-ray cocrystal structures (PDB: 3QDD), reflects the purine scaffold's optimized occupancy of the ATP-binding pocket hydrophobic region [1][2]. The binding stoichiometry for BIIB021 is 1:1 molar ratio with Hsp90, whereas the KD for GRP94, an endoplasmic reticulum paralog, is 450 nM, indicating an approximately 150-fold paralog selectivity window [1].
| Evidence Dimension | Hsp90 N-terminal domain binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 3 nM (BIIB021) |
| Comparator Or Baseline | KD ≈ 1200 nM (17-AAG, geldanamycin derivative) |
| Quantified Difference | ~400-fold tighter binding for BIIB021 (3 nM vs. 1200 nM) |
| Conditions | Isothermal titration calorimetry (ITC); recombinant Hsp90α N-terminal domain; 1:1 molar ratio binding stoichiometry |
Why This Matters
A 400-fold difference in target binding affinity directly impacts the concentration required for pathway engagement, enabling lower dosing and potentially reducing off-target liabilities in procurement decisions where potency-toxicity margin is a critical selection criterion.
- [1] Yoon SH. Structural and Thermodynamic Characterization of BIIB021 Binding to HSP90s. Korea University Graduate School Master's Thesis. 2011. View Source
- [2] PDB: 3QDD — HSP90A N-terminal domain in complex with BIIB021. RCSB Protein Data Bank. Deposited: 2011-01-18. View Source
